N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazin-1(6H)-yl core substituted with a 4-ethoxyphenyl group at position 3. The pyridazinone moiety is linked via an ethyl chain to a 4-fluorobenzenesulfonamide group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCJSSFAWACBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of ethoxybenzene and a suitable leaving group.
Attachment of the Fluorobenzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their conformation and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Sulfonamide/Amide Substituents
Physicochemical and Spectral Properties
Key spectral data for analogs include:
- 5a : HRMS m/z 290.020620 (calcd 290.020598) .
- 6g: IR C=O peaks at 1662 cm⁻¹ and 1628 cm⁻¹; 1H-NMR signals for fluorophenyl, piperazinyl, and pyridazinone protons .
- 6i (): Melting point 173–175°C; ESI-MS m/z 548.2174 [M+H]+ .
The target compound’s 4-fluorobenzenesulfonamide group likely contributes to distinct electronic properties (e.g., hydrogen-bonding capacity) compared to non-sulfonamide analogs.
Table 1: Comparison of Pyridazinone Derivatives
Thio-containing Pyridazinone Derivatives
Compounds such as 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) and N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) () incorporate methylthio and benzyl groups. These sulfur-containing analogs exhibit distinct electronic and steric profiles compared to the target compound’s ethoxy and sulfonamide groups. For example, the methylthio group in 5a may enhance radical scavenging activity, whereas the sulfonamide in the target compound could improve solubility .
Table 2: Thio-containing Pyridazinone Derivatives
Heterocyclic Sulfonamides with Diverse Cores
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () demonstrates structural complexity with a pyrazolo-pyrimidine-chromen hybrid core. Unlike the target compound’s pyridazinone core, this analog’s fused heterocycles may target different enzymes or receptors, highlighting the impact of core heterocycle selection on bioactivity .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article provides a detailed examination of the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring , a sulfonamide group , and an ethoxyphenyl moiety , contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 399.4 g/mol .
Structural Representation
| Component | Structure Features |
|---|---|
| Pyridazine Ring | Contains a 6-oxopyridazine structure |
| Ethoxyphenyl Group | Substituted aromatic ring |
| Sulfonamide Group | Enhances solubility and biological activity |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that related pyridazine derivatives can inhibit cell proliferation in several cancer types:
- Breast Cancer : In vitro studies showed IC50 values indicating effective inhibition of MCF-7 cell line growth.
- Lung Cancer : Compounds demonstrated significant cytotoxicity against A549 cell lines, with mechanisms involving apoptosis induction.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Structural analogs have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth.
Case Study: Antimicrobial Efficacy
A study involving similar sulfonamide derivatives revealed:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values indicating strong antibacterial action.
- Gram-negative Bacteria : Moderate activity against Escherichia coli, suggesting further optimization may enhance efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Utilizing condensation reactions between appropriate precursors under controlled conditions.
- Introduction of the Ethoxyphenyl Group : Achieved through nucleophilic substitution methods.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to yield the target compound.
Synthesis Pathway Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridazine Formation | Condensation | Hydrazine derivatives |
| Ethoxyphenyl Introduction | Nucleophilic Substitution | Ethoxy-substituted phenols |
| Sulfonamide Formation | Acylation | Sulfonyl chlorides |
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Molecular docking simulations have been employed to predict binding affinities to target proteins involved in cancer progression and microbial resistance.
Molecular Docking Results
Docking studies suggest strong binding interactions with key proteins such as:
- Topoisomerase II : Implicated in DNA replication and repair.
- Beta-lactamase Enzymes : Associated with antibiotic resistance in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
